

Application Notes and Protocols for Staining *C. elegans* with Lipophilic Dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Yellow 98

Cat. No.: B076899

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caenorhabditis elegans is a powerful model organism for studying a wide range of biological processes, including lipid metabolism, neurobiology, and aging. Its transparency allows for the direct visualization of internal structures and cell populations. Lipophilic dyes are essential tools for staining and visualizing specific components within the worm, such as lipid droplets and neurons. These application notes provide detailed protocols for staining *C. elegans* with common lipophilic dyes, including Nile Red, Oil Red O, BODIPY, and Dil. The protocols outlined below are designed to ensure reproducibility and provide robust methods for qualitative and quantitative analysis.

Overview of Common Lipophilic Dyes for *C. elegans*

Lipophilic dyes are fat-soluble molecules that readily stain lipids and other nonpolar structures. In *C. elegans* research, they are primarily used for two main purposes: the visualization and quantification of fat stores, and the labeling of specific neurons that are exposed to the external environment.

- Nile Red and Oil Red O are used to stain neutral lipids within lipid droplets, which are primarily located in the intestine and hypodermis.^{[1][2][3]} These stains are invaluable for studying fat storage and metabolism.^{[1][2][3]}

- BODIPY dyes, such as BODIPY 493/503, are also used to stain neutral lipids and are known for their sharp excitation and emission peaks, making them suitable for fluorescence microscopy.[4][5]
- Dil is a fluorescent lipophilic dye used to stain a subset of ciliated sensory neurons whose endings are exposed to the environment.[6][7] This allows for the visualization of neuronal morphology and the identification of defects in neuronal development or integrity.[7][8]

Data Presentation: Quantitative Staining Parameters

The following tables summarize the key quantitative parameters for the different staining protocols described in this document.

Table 1: Parameters for Lipid Staining with Nile Red and Oil Red O

Parameter	Nile Red	Oil Red O
Dye Stock Solution	5 mg/mL in 100% acetone[9]	0.5% (w/v) in 100% isopropanol[10]
Working Solution	6 µL of stock per 1 mL of 40% isopropanol[9][11]	Dilute stock to 60% with water[10]
Fixation	40% isopropanol for 3 minutes[1][11]	60% isopropanol for 3 minutes[1][12]
Incubation Time	2 hours in the dark[1][11][12]	2 hours with rotation[1][12]
Washing Step	30 minutes in PBST in the dark[1][11][12]	30 minutes in PBST with rotation[1][12]
Centrifugation Speed	500-560 x g for 1 minute[9][12]	25 x g for 1 minute[1]

Table 2: Parameters for Lipid Staining with BODIPY 493/503

Parameter	BODIPY 493/503 (Fixative Staining)
Dye Stock Solution	1 mg/mL in DMSO[4][5]
Working Solution	1 µg/mL in M9 buffer[5]
Fixation	4% paraformaldehyde for 15 minutes[5]
Incubation Time	1 hour at room temperature[5]
Washing Step	Three washes with M9 buffer[5]

Table 3: Parameters for Neuronal and Cuticular Staining with Dil

Parameter	Dil (Neuron Staining)	Dil (Cuticle Staining)
Dye Stock Solution	2 mg/mL in dimethylformamide (DMF)[6]	20 mg/mL in DMF[13]
Working Solution	1:200 dilution of stock in M9 buffer[6]	30 µg/mL in M9 buffer[13][14]
Incubation Time	2-3 hours to overnight[6]	3 to 16 hours with shaking[13][14]
Recovery/Destaining	Wash twice with M9 or recover on a bacterial lawn for ~1 hour[6]	Recover on a bacteria-free area of an NGM plate for at least 30 minutes[13]

Experimental Protocols

Protocol 1: Nile Red Staining for Lipid Quantification

This protocol is adapted from methods used for the quantitative measurement of neutral lipid deposits in fixed *C. elegans*.[12]

Materials:

- Synchronized L4 stage worms

- M9 buffer
- 1.5 mL microfuge tubes
- 40% isopropanol
- Nile Red stock solution (5 mg/mL in acetone)
- PBST (1x PBS + 0.01% Triton X-100)
- Microscope slides and coverslips

Procedure:

- Wash worms from NGM plates with M9 buffer and transfer to a 1.5 mL microfuge tube.
- Centrifuge at 560 x g for 1 minute to pellet the worms, then remove the supernatant.[\[12\]](#)
- Repeat the wash step with PBST until the supernatant is clear of bacteria.[\[11\]](#)
- Add 100 μ L of 40% isopropanol to the worm pellet and incubate at room temperature for 3 minutes to fix the worms.[\[12\]](#)
- Prepare the Nile Red working solution by diluting the stock solution into 40% isopropanol (e.g., add 6 μ L of stock to 1 mL of 40% isopropanol).[\[9\]](#)
- Centrifuge the fixed worms and remove the supernatant.
- Add 600 μ L of the Nile Red working solution to the worm pellet.[\[12\]](#)
- Incubate in the dark at room temperature for 2 hours.[\[12\]](#)
- Centrifuge the worms, remove the staining solution, and add 600 μ L of PBST.
- Incubate in the dark for 30 minutes to wash away excess stain.[\[12\]](#)
- Centrifuge the worms, remove the supernatant leaving approximately 50 μ L.

- Resuspend the worm pellet in the remaining supernatant and mount on a microscope slide for imaging.

Protocol 2: Oil Red O Staining for Lipid Distribution

This protocol is designed for the qualitative assessment of lipid distribution among different tissues in fixed *C. elegans*.[\[12\]](#)

Materials:

- Synchronized L4 stage worms
- M9 buffer
- 1.5 mL microfuge tubes
- 60% isopropanol
- Oil Red O stock solution (0.5% in isopropanol)
- PBST (1x PBS + 0.01% Triton X-100)
- Microscope slides and coverslips

Procedure:

- Wash worms from NGM plates using M9 buffer and collect them in a 1.5 mL microfuge tube.
- Wash the worms with PBST until the bacterial suspension is cleared.[\[1\]](#)
- Add 600 μ L of 60% isopropanol and rotate for 3 minutes at room temperature for fixation.[\[1\]](#)
- Centrifuge at 25 x g for 1 minute and remove the supernatant.[\[1\]](#)
- Prepare the Oil Red O working solution by diluting the stock to 60% with water and letting it sit overnight. Filter before use.[\[10\]](#)
- Add 600 μ L of the 60% Oil Red O staining solution and incubate for 2 hours while rotating at room temperature.[\[1\]](#)

- Centrifuge at 25 x g for 1 minute and remove the supernatant.[1]
- Add 600 μ L of PBST and incubate for 30 minutes while rotating to wash.[1]
- Centrifuge, remove the supernatant, and resuspend the worms in the remaining buffer.
- Mount the worms on a slide for microscopic examination.

Protocol 3: BODIPY 493/503 Staining of Lipid Droplets

This protocol provides a method for staining lipid droplets in fixed worms using the fluorescent dye BODIPY 493/503.[4][5]

Materials:

- Synchronized adult worms
- M9 buffer
- 4% paraformaldehyde solution
- BODIPY 493/503 stock solution (1 mg/mL in DMSO)
- Microscope slides and coverslips

Procedure:

- Harvest nematodes and wash them in M9 buffer.
- Incubate the worms in a 4% paraformaldehyde solution for 15 minutes for fixation.[5]
- Wash the worms with M9 buffer.
- Prepare a 1 μ g/mL working solution of BODIPY 493/503 in M9 buffer.[5]
- Incubate the fixed worms in 500 μ L of the BODIPY working solution for 1 hour at room temperature.[5]
- After incubation, wash the worms three times with M9 buffer.[5]

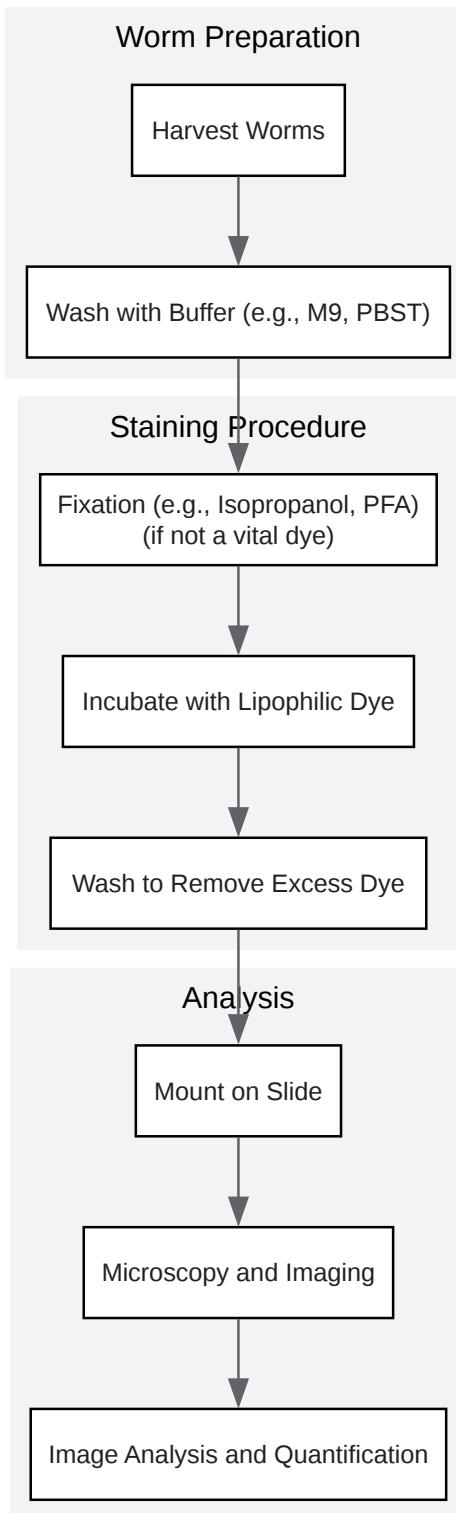
- Mount the stained worms on a microscope slide for fluorescence imaging.

Protocol 4: Dil Staining of Sensory Neurons

This protocol is used to visualize a subset of ciliated sensory neurons in live *C. elegans*.[\[6\]](#)[\[7\]](#)

Materials:

- Well-fed, mixed-stage worms
- M9 buffer
- 1.5 mL microfuge tubes
- Dil stock solution (2 mg/mL in DMF)
- Microscope slides with agar pads
- Sodium azide (for anesthesia)

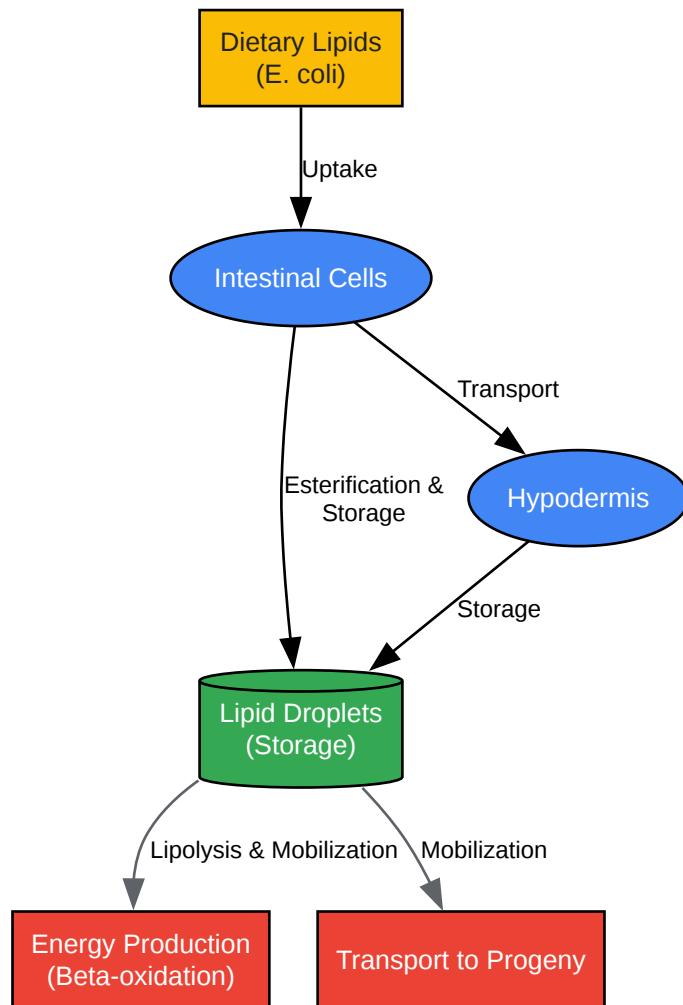

Procedure:

- Transfer well-fed worms from a plate into a microfuge tube with 1 mL of M9 buffer.
- Centrifuge the worms at 2000-3000 rpm and remove the supernatant.
- Resuspend the worms in 1 mL of M9.
- Add 5 μ L of Dil stock solution (for a 1:200 dilution) and incubate on a slow shaker for 3 hours to overnight.[\[6\]](#)
- After incubation, spin down the worms and wash them twice with M9 buffer to remove excess dye.[\[6\]](#)
- Alternatively, transfer the worms to a fresh plate and allow them to crawl on the bacterial lawn for about 1 hour to destain.[\[6\]](#)
- Mount the worms on an agar pad with sodium azide for visualization by fluorescence microscopy.

Visualizations

Experimental Workflow Diagrams

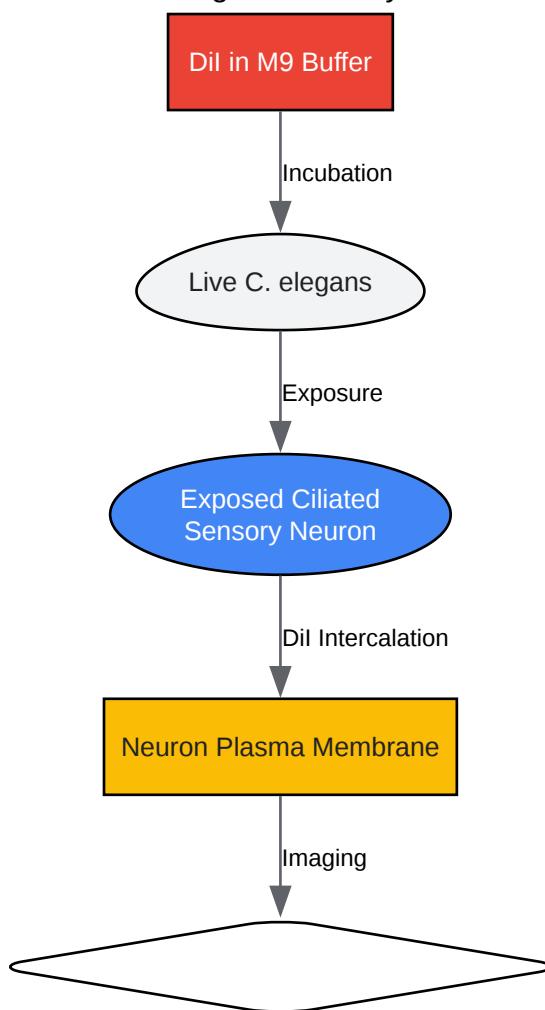
General Workflow for Lipophilic Dye Staining of *C. elegans*



[Click to download full resolution via product page](#)

Caption: General workflow for staining *C. elegans* with lipophilic dyes.

Lipid Metabolism and Storage Pathway


Simplified Overview of Lipid Metabolism and Storage in *C. elegans*

[Click to download full resolution via product page](#)

Caption: Simplified pathway of lipid uptake, storage, and mobilization in *C. elegans*.

Dil Staining and Neuron Visualization

Mechanism of Dil Staining for Sensory Neuron Visualization

[Click to download full resolution via product page](#)

Caption: Workflow of Dil staining for visualizing exposed sensory neurons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rapid Lipid Quantification in *Caenorhabditis elegans* by Oil Red O and Nile Red Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. Rapid Lipid Quantification in *Caenorhabditis elegans* by Oil Red O and Nile Red Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence-based fixative and vital staining of lipid droplets in *Caenorhabditis elegans* reveal fat stores using microscopy and flow cytometry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dil and DIO Staining Procedures [wormatlas.org]
- 7. Dil Dye-Filling as a Simple and Inexpensive Tool to Visualize Ciliated Sensory Neurons in *C. elegans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of *Caenorhabditis elegans* Aging-related Neurodegeneration in Chemosensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Lipid Abundance and Evaluation of Lipid Distribution in *Caenorhabditis elegans* by Nile Red and Oil Red O Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carpenter-singh-lab.broadinstitute.org [carpenter-singh-lab.broadinstitute.org]
- 11. Lipid Quantification in *Caenorhabditis elegans* by Nile Red and Oil Red O Staining [bio-protocol.org]
- 12. Video: Quantification of Lipid Abundance and Evaluation of Lipid Distribution in *Caenorhabditis elegans* by Nile Red and Oil Red O Staining [jove.com]
- 13. Visualization of *Caenorhabditis elegans* Cuticular Structures Using the Lipophilic Vital Dye Dil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Visualization of *Caenorhabditis elegans* Cuticular Structures Using the Lipophilic Vital Dye Dil [jove.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Staining *C. elegans* with Lipophilic Dyes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076899#staining-protocols-for-c-elegans-using-lipophilic-dyes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com